molecular formula C8H14N2O2 B13061803 1-azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate

1-azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate

Katalognummer: B13061803
Molekulargewicht: 170.21 g/mol
InChI-Schlüssel: RMGQCZQEHAVQDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate is a chemical compound with the molecular formula C8H14N2O2 and a molecular weight of 170.21 g/mol . This compound is known for its unique bicyclic structure, which includes a nitrogen atom within the ring system. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Vorbereitungsmethoden

The synthesis of 1-azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate can be achieved through several routes. One common method involves the reaction of 1-azabicyclo[2.2.1]heptan-3-ol with methyl isocyanate . This reaction typically requires specific conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and efficiency.

Analyse Chemischer Reaktionen

1-Azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products, depending on the reagents used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

1-Azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate can be compared to other similar compounds, such as:

    1-Azabicyclo[2.2.1]heptan-3-yl N-ethylcarbamate: This compound has a similar structure but with an ethyl group instead of a methyl group.

    1-Azabicyclo[2.2.1]heptan-3-yl N-propylcarbamate: This compound features a propyl group, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific structure and the resulting chemical and biological activities .

Eigenschaften

Molekularformel

C8H14N2O2

Molekulargewicht

170.21 g/mol

IUPAC-Name

1-azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate

InChI

InChI=1S/C8H14N2O2/c1-9-8(11)12-7-5-10-3-2-6(7)4-10/h6-7H,2-5H2,1H3,(H,9,11)

InChI-Schlüssel

RMGQCZQEHAVQDV-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)OC1CN2CCC1C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.